molecular formula C16H20N4O4S B10957391 1-methyl-N-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide

1-methyl-N-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide

Cat. No.: B10957391
M. Wt: 364.4 g/mol
InChI Key: DYGJETZVIDRNIZ-UHFFFAOYSA-N
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Description

1-METHYL-N-[4-METHYL-3-(MORPHOLINOSULFONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrazole ring, a morpholinosulfonyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHYL-N-[4-METHYL-3-(MORPHOLINOSULFONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, the introduction of the morpholinosulfonyl group, and the attachment of the carboxamide group. Common reagents used in these reactions include hydrazines, sulfonyl chlorides, and carboxylic acids. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-METHYL-N-[4-METHYL-3-(MORPHOLINOSULFONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Reagents such as halides or nucleophiles in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-METHYL-N-[4-METHYL-3-(MORPHOLINOSULFONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-METHYL-N-[4-METHYL-3-(MORPHOLINOSULFONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-METHYL-N-[4-METHYL-3-(MORPHOLINOSULFONYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE: Similar structure but with a different position of the carboxamide group.

    1-METHYL-N-[4-METHYL-3-(MORPHOLINOSULFONYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE: Similar structure but with a different position of the carboxamide group.

Uniqueness

1-METHYL-N-[4-METHYL-3-(MORPHOLINOSULFONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific arrangement of functional groups, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H20N4O4S

Molecular Weight

364.4 g/mol

IUPAC Name

1-methyl-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C16H20N4O4S/c1-12-3-4-13(17-16(21)14-5-6-19(2)18-14)11-15(12)25(22,23)20-7-9-24-10-8-20/h3-6,11H,7-10H2,1-2H3,(H,17,21)

InChI Key

DYGJETZVIDRNIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NN(C=C2)C)S(=O)(=O)N3CCOCC3

Origin of Product

United States

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